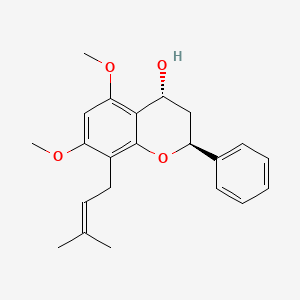

Tephrowatsin A

Description

Structure

3D Structure

Properties

CAS No. |

97640-79-4 |

|---|---|

Molecular Formula |

C22H26O4 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

(2S,4R)-5,7-dimethoxy-8-(3-methylbut-2-enyl)-2-phenyl-3,4-dihydro-2H-chromen-4-ol |

InChI |

InChI=1S/C22H26O4/c1-14(2)10-11-16-19(24-3)13-20(25-4)21-17(23)12-18(26-22(16)21)15-8-6-5-7-9-15/h5-10,13,17-18,23H,11-12H2,1-4H3/t17-,18+/m1/s1 |

InChI Key |

ADIMMCHZVYYGPW-MSOLQXFVSA-N |

SMILES |

CC(=CCC1=C2C(=C(C=C1OC)OC)C(CC(O2)C3=CC=CC=C3)O)C |

Isomeric SMILES |

CC(=CCC1=C2C(=C(C=C1OC)OC)[C@@H](C[C@H](O2)C3=CC=CC=C3)O)C |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1OC)OC)C(CC(O2)C3=CC=CC=C3)O)C |

Origin of Product |

United States |

Isolation and Dereplication Methodologies of Tephrowatsin a

Extraction and Fractionation Strategies from Natural Sources.researchgate.netbioanalysis-zone.com

The initial step in obtaining Tephrowatsin A involves the extraction of plant material, followed by a series of fractionation procedures to separate the compound of interest from a complex mixture of other secondary metabolites.

Solvent Systems and Techniques for Tephrosia Extracts

The process typically begins with the air-drying and powdering of plant parts, such as the roots or aerial parts of Tephrosia species. researchgate.netresearchgate.net A common method for extraction is the use of a Soxhlet apparatus with a solvent like 90% ethanol. biomedpharmajournal.org Another approach involves successive extraction with a series of solvents of increasing polarity. For instance, plant material can be exhaustively extracted with n-hexane, followed by acetone (B3395972) (Me2CO) and then methanol (B129727) (MeOH) at room temperature. researchgate.netjocpr.com This sequential extraction helps to group compounds based on their solubility, providing a preliminary separation.

The resulting crude extracts are often concentrated under vacuum to yield a residue. biomedpharmajournal.org This concentrated extract can then be further partitioned. For example, an acetone extract might be segregated into ethyl acetate (B1210297) (EtOAc) soluble and insoluble fractions to further refine the separation of compounds. jocpr.com Defatting of a methanol extract with n-hexane is another technique used to remove nonpolar constituents. jocpr.com

Chromatographic Separation Techniques for this compound and Related Compounds.researchgate.netbioanalysis-zone.com

Chromatography is a fundamental technique for the purification of this compound from the crude extracts. nih.govjournalagent.com Column chromatography is a widely employed method, often using silica (B1680970) gel as the stationary phase. biomedpharmajournal.orgjocpr.com The separation is achieved by eluting the column with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate. researchgate.netjocpr.com The polarity of the mobile phase is gradually increased, allowing for the separation of compounds based on their affinity for the stationary phase. ijpsjournal.com

Fractions collected from the column are often monitored by thin-layer chromatography (TLC) to identify those containing the desired compound. biomedpharmajournal.org Further purification of the isolated fractions may be necessary and can be achieved using techniques like preparative high-performance liquid chromatography (HPLC) or gel filtration chromatography, for instance, with Sephadex LH-20. nih.gov These methods provide higher resolution and are crucial for obtaining highly pure compounds. bioanalysis-zone.comijpsjournal.com

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation.researchgate.net

Once a pure sample of this compound is isolated, its chemical structure is determined using a combination of advanced spectroscopic and crystallographic methods. hyphadiscovery.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis.researchgate.net

NMR spectroscopy is a powerful and primary tool for elucidating the structure of organic molecules like this compound. rsc.orgresearchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule.

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for structural analysis. The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. researchgate.net For example, the molecular formula of a related compound was corroborated by the ¹³C NMR spectrum which showed resonances for all the carbons present in the molecule. jocpr.com

Table 1: Representative ¹H NMR Data for a Flavonoid Skeleton

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | 5.22 | dd | 12.0, 3.0 |

| H-3ax | 1.80 | m | |

| H-3eq | 2.31 | m | |

| H-4 | 4.99 | d | 12.0 |

This table provides representative data for a flavonoid-type structure and is for illustrative purposes.

Table 2: Representative ¹³C NMR Data for a Flavonoid Skeleton

| Carbon | Chemical Shift (δ) ppm |

| C-2 | 76.1 |

| C-3 | 37.0 |

| C-4 | 57.4 |

| C-4a | 102.5 |

| C-5 | 160.2 |

| C-6 | 96.8 |

| C-7 | 165.1 |

| C-8 | 95.7 |

| C-8a | 157.9 |

This table provides representative data for a flavonoid-type structure and is for illustrative purposes.

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity of atoms within the molecule and determining its stereochemistry. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure. hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the assignment of protons to their corresponding carbons. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the entire carbon skeleton and for placing substituents on the flavonoid core. hyphadiscovery.com

Biosynthetic Pathways and Chemical Synthesis of Tephrowatsin a and Analogues

Proposed Biogenetic Routes to Tephrowatsin A

The biosynthesis of this compound, a member of the flavonoid family, is understood through proposed biogenetic pathways that assemble its characteristic molecular architecture from simpler metabolic precursors. testbook.commdpi.com These routes are foundational to understanding how plants, particularly those of the Tephrosia genus, produce such structurally diverse secondary metabolites. mdpi.comresearchgate.net

The construction of the core flavonoid skeleton of this compound is believed to follow the general phenylpropanoid pathway. nih.gov This process begins with the amino acid L-phenylalanine, a product of the shikimate pathway. testbook.comnih.gov Through a series of enzymatic reactions, phenylalanine is converted into 4-coumaroyl-CoA. nih.gov This intermediate then combines with three molecules of malonyl-CoA to yield a chalcone (B49325) backbone, which serves as the central precursor for various flavonoid classes. nih.govhebmu.edu.cn

Following the formation of the chalcone, a series of enzymatic transformations, including isomerization, reduction, hydroxylation, and methylation, are necessary to produce the specific structure of this compound. testbook.comnih.gov Enzymes such as chalcone isomerase, chalcone reductase, and various oxidoreductases and methyltransferases catalyze these specific modifications. nih.gov For this compound, which is a (2S,4R)-flavan-4-ol derivative, this involves the stereospecific reduction of a flavanone (B1672756) intermediate to create the hydroxyl group at the C-4 position and establish the correct stereochemistry. nih.gov The two methoxy (B1213986) groups at positions C-5 and C-7 are added by specific methyltransferases. nih.gov The placement of these functional groups is often deduced from such established biogenetic considerations. acs.orgnih.gov

Table 1: Key Enzyme Classes in Flavonoid Biosynthesis

| Enzyme Class | Function in Pathway | Precursor(s) / Substrate(s) | Product(s) |

|---|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | Initiates phenylpropanoid pathway | L-Phenylalanine | Cinnamic acid |

| Chalcone Synthase (CHS) | Forms the C15 flavonoid skeleton | 4-coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone |

| Chalcone Isomerase (CHI) | Catalyzes cyclization of chalcone | Chalcone | Flavanone (e.g., Naringenin) |

| Flavanone 3-hydroxylase (F3H) | Hydroxylates flavanones | Flavanone | Dihydroflavonol |

| Flavonoid Reductases | Reduce flavonoid intermediates | Flavanone/Dihydroflavonol | Flavan-4-ol / Flavan-3-ol |

| O-Methyltransferases (OMT) | Add methyl groups | S-Adenosyl methionine, Hydroxylated flavonoid | Methoxyflavanoid |

This table represents a generalized pathway; specific enzymes and sequences may vary between plant species.

A defining structural feature of this compound is the prenyl group (a 3-methylbut-2-enyl substituent) at the C-8 position of the A-ring. nih.gov This modification is a critical step in the biosynthesis of many bioactive natural products. nih.govwur.nl Prenylation refers to the enzymatic attachment of isoprenoid moieties, such as prenyl, geranyl, or farnesyl groups, to an acceptor molecule. nih.gov This reaction represents a crucial link between two major metabolic pathways: the flavonoid (shikimate-acetate) pathway and the isoprenoid pathway. nih.gov

The prenylation reaction is catalyzed by a class of enzymes known as prenyltransferases (PTs). nih.govwur.nl These enzymes transfer a prenyl group from a donor molecule, typically dimethylallyl diphosphate (B83284) (DMAPP), to the flavonoid core. nih.gov This process is essentially a Friedel–Crafts alkylation of the flavonoid's aromatic ring. nih.gov The addition of the lipophilic prenyl chain significantly alters the physicochemical properties of the flavonoid, often leading to increased affinity for biological membranes and enhanced interaction with cellular targets. nih.govresearchgate.net In the biosynthesis of this compound, a specific prenyltransferase is responsible for regioselectively attaching the DMAPP-derived prenyl group to the C-8 position of the flavan (B184786) nucleus. wur.nl

Total Synthesis Strategies for this compound and Related Flavanoids

The chemical synthesis of complex natural products like this compound is a significant challenge that drives the development of new synthetic methods. cri.or.th Strategies for its total synthesis are designed to construct the core structure and control the stereochemistry with high precision. mdpi.com

Retrosynthetic analysis is a problem-solving technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, readily available precursors. bluffton.edunobelprize.org For this compound, the analysis begins by identifying key structural bonds that can be disconnected.

A logical retrosynthetic plan for this compound [(2S,4R)-5,7-dimethoxy-8-prenyl-2-phenyl-flavan-4-ol] would proceed as follows:

Functional Group Interconversion (FGI): The flavan-4-ol can be retrosynthetically derived from the corresponding flavanone via stereoselective reduction. This simplifies the target to a prenylated flavanone.

C-O Bond Disconnection: The heterocyclic C-ring of the flavanone can be disconnected via a retro-Michael addition, leading back to a 2'-hydroxychalcone (B22705) intermediate. Chalcones are common precursors in flavonoid synthesis. hebmu.edu.cn

C-C Bond Disconnection (Aldol): The chalcone itself is disconnected at the α,β-position, breaking it down into two simpler components: a substituted 2'-hydroxyacetophenone (B8834) (containing the methoxy and prenyl groups) and benzaldehyde (B42025) (which forms the B-ring). hebmu.edu.cn

Prenyl Group Disconnection: The prenylated acetophenone (B1666503) can be further simplified by disconnecting the C-C bond of the prenyl group, leading to a polyhydroxyacetophenone and a prenyl halide (e.g., prenyl bromide) as the synthetic equivalents.

This analysis identifies a substituted acetophenone and benzaldehyde as the ultimate starting materials, providing a convergent and logical path for the forward synthesis.

The forward synthesis, guided by the retrosynthetic analysis, employs a range of established and modern synthetic reactions. ucsc.edunih.gov

Formation of the Chalcone: The key chalcone intermediate is typically synthesized through a base-catalyzed Claisen-Schmidt or aldol (B89426) condensation between the appropriately substituted 2'-hydroxyacetophenone and benzaldehyde. hebmu.edu.cn

Cyclization to the Flavanone: The 2'-hydroxychalcone undergoes an intramolecular cyclization reaction, often under basic conditions, to form the flavanone ring system.

Introduction of the Prenyl Group: The prenyl substituent can be introduced at various stages. A common method is the direct C-alkylation of a protected polyhydroxyacetophenone or flavanone with a prenyl halide under basic conditions.

Reduction to the Flavan-4-ol: The final step involves the reduction of the flavanone's C-4 carbonyl group. The choice of reducing agent is critical for controlling the stereochemistry of the resulting alcohol.

Achieving the specific (2S,4R) stereochemistry of this compound is a primary challenge that requires the use of stereoselective synthetic methods. mdpi.comnih.gov Several powerful strategies have been developed for the asymmetric synthesis of flavonoids. researchgate.net

Asymmetric Transfer Hydrogenation: One effective method is the asymmetric transfer hydrogenation of a chalcone or flavanone. researchgate.net Using a chiral catalyst, such as a Ru(II)-complex with a chiral diamine ligand, the carbonyl group can be reduced with high enantioselectivity and diastereoselectivity. For instance, the reduction of a flavanone can be controlled to yield the cis or trans flavan-4-ol. The synthesis of Tephrowatsin E, a structurally related compound, has been achieved using this methodology. researchgate.net

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to build the target molecule. While less common for flavonoids, a chiral building block could be used to construct the C-ring with the desired stereochemistry.

Organocatalysis: Chiral small organic molecules can be used to catalyze key bond-forming reactions asymmetrically. tvnguyen.group For example, chiral amines or imidazolidinones can catalyze the asymmetric Michael addition to form the C-ring, setting the stereocenter at C-2. mdpi.comresearchgate.net

Enzymatic Reactions: Biocatalysis offers a highly specific method for stereoselective transformations. mdpi.comresearchgate.net Enzymes like alcohol dehydrogenases can be used to reduce the flavanone carbonyl with exceptional stereocontrol, mimicking the final steps of the natural biosynthetic pathway.

Table 2: Selected Stereoselective Methods in Flavonoid Synthesis

| Method | Key Reaction | Stereocenter(s) Controlled | Typical Reagents/Catalysts |

|---|---|---|---|

| Asymmetric Chalcone Epoxidation | Epoxidation of C=C bond | C-2, C-3 | Chiral phase-transfer catalysts (e.g., Cinchona alkaloids), chiral dioxiranes. hebmu.edu.cnrushim.ru |

| Sharpless Asymmetric Dihydroxylation | Dihydroxylation of C=C bond | C-2, C-3 | AD-mix-α/β, OsO₄. mdpi.com |

| Asymmetric Transfer Hydrogenation | Reduction of C=O group | C-4 (in flavanones) | Chiral Ru(II) or Rh(III) complexes (e.g., Noyori-type catalysts). researchgate.net |

These advanced synthetic methodologies provide the tools necessary to not only construct the complex carbon skeleton of this compound but also to precisely control its three-dimensional architecture, enabling further study of its biological properties. nih.gov

Key Synthetic Methodologies and Reactions

Construction of Complex Polycyclic Systems

The core of this compound is a flavan, which belongs to the flavonoid class of polyketides. nih.gov The construction of such polycyclic scaffolds is a central challenge in organic synthesis. Modern synthetic chemistry has developed novel strategies to assemble these complex systems efficiently, often focusing on cascade reactions and stereoselective control. ugent.be

A prominent strategy for synthesizing the flavan skeleton involves the asymmetric transfer hydrogenation (ATH) of chalcones (1,3-diaryl-2-propen-1-ones), which are biosynthetic precursors to flavonoids. researchgate.netmdpi.com This method has been successfully applied to the enantioselective synthesis of flavans like Tephrowatsin E. acs.orgorcid.org The process typically utilizes a ruthenium(II) catalyst, such as a Noyori-Ikariya type complex, with a hydrogen source like sodium formate (B1220265) in an aqueous medium. researchgate.netresearchgate.net This reaction can achieve a one-pot reduction of both the C=C and C=O bonds of the chalcone precursor, leading to the formation of 1,3-diarylpropan-1-ols, which can then be cyclized to the flavan structure. researchgate.net The use of chiral catalysts allows for excellent control over the stereochemistry of the newly formed chiral centers. researchgate.net

Research by Costa et al. demonstrated the effectiveness of an oxo-tethered-Ru(II) precatalyst in promoting the one-pot C=C/C=O reduction of chalcones. researchgate.net This method yielded various 1,3-diarylpropan-1-ols in good to excellent yields and high enantiomeric purities. researchgate.net

Table 1: Selected Examples of Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Chalcones

| Starting Chalcone | Product (1,3-diarylpropan-1-ol) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Chalcone | 1,3-Diphenylpropan-1-ol | up to 96% | up to 99% | researchgate.net |

| 4'-Methoxychalcone | 1-(4-methoxyphenyl)-3-phenylpropan-1-ol | 92% | >99% | researchgate.net |

| 2'-Hydroxychalcone | 1-(2-hydroxyphenyl)-3-phenylpropan-1-ol | 85% | 98% | researchgate.net |

| 3,4-Dimethoxychalcone | 1-(3,4-dimethoxyphenyl)-3-phenylpropan-1-ol | 91% | >99% | researchgate.net |

Other advanced methods for constructing complex polycyclic systems include one-pot reactions involving alkyne annulation and dearomative cycloadditions, which allow for the rapid assembly of intricate molecular architectures from simpler precursors. ugent.befrontiersin.org

Biomimetic Synthesis Approaches

Biomimetic synthesis is a powerful strategy that draws inspiration from proposed biosynthetic pathways to design efficient and elegant total syntheses of complex natural products. numberanalytics.comengineering.org.cn This approach often leads to the development of novel chemical reactions and can provide strong evidence for hypothetical biosynthetic routes. engineering.org.cnnih.gov

For flavonoids like this compound, biosynthesis is believed to proceed through chalcone intermediates. mdpi.com Therefore, a biomimetic synthesis would logically involve the cyclization of a corresponding chalcone precursor. The aforementioned synthesis of flavans via the reduction of chalcones can be considered a bio-inspired transformation. researchgate.net

A compelling example of a biomimetic cascade is the total synthesis of dragonbloodins A1 and A2, which are complex chalcone-flavan heterotrimers. acs.orgresearchgate.net The synthesis features a key bioinspired tandem oxidative dearomatization/cyclization/oxygenation reaction to construct the intricate polycyclic core in a single step. researchgate.net This strategy not only confirmed the absolute stereochemistry and biogenetic relationship of the natural products but also highlighted the efficiency of mimicking nature's methods. acs.org Similarly, the total synthesis of hyperelodione D was achieved through a bioinspired cascade featuring an intermolecular Diels–Alder reaction, an intramolecular Prins reaction, and a terminating cycloetherification, which formed three rings and six stereocenters in one pot. nih.gov These examples underscore the power of biomimetic synthesis to address significant synthetic challenges in constructing polycyclic natural products. engineering.org.cn

Semi-Synthesis and Derivatization for Library Generation

Semi-synthesis is a chemical strategy that utilizes natural products isolated from biological sources as starting materials to generate novel derivatives. tapi.com This approach is invaluable for creating libraries of analogues for structure-activity relationship (SAR) studies, aiming to enhance biological potency, selectivity, or pharmacokinetic properties. tapi.comkib.ac.cn Natural phenols, the class to which this compound belongs, are excellent candidates for such derivatization. nih.gov

While specific semi-synthetic studies on this compound are not extensively documented, established derivatization strategies for flavonoids and other natural phenols can be applied. kib.ac.cnnih.gov Key functional groups on the this compound molecule offer multiple handles for chemical modification.

Potential derivatization strategies include:

Modification of the Prenyl Group: The double bond in the C8-prenyl side chain can undergo various transformations, such as oxidation, epoxidation, dihydroxylation, or cyclization to form an additional heterocyclic ring, mimicking related natural products like Tephrowatsin B. mcmaster.caacs.org

Modification of Hydroxyl and Methoxyl Groups: The C4-hydroxyl group can be esterified or etherified. The C5 and C7 methoxy groups could be selectively demethylated to yield the corresponding phenols, which can then be re-alkylated with different groups to probe the influence of these substituents on biological activity. nih.gov

Aromatic Ring Substitution: The phenyl ring (B-ring) or the A-ring could be subjected to electrophilic aromatic substitution reactions, such as halogenation, to introduce new functionalities. nih.gov

Total synthesis can serve as a crucial supplement to semi-synthesis, providing access to analogues with skeletons that are not achievable from the natural starting material. nih.gov This dual approach allows for a comprehensive exploration of the chemical space around the natural product scaffold.

Table 2: Potential Semi-Synthetic Derivatization of this compound

| Target Site on this compound | Reaction Type | Potential Analogue | Purpose |

|---|---|---|---|

| C8-Prenyl Group (Double Bond) | Epoxidation / Cyclization | Dihydropyran-fused flavan | Explore impact of additional ring system |

| C4-Hydroxyl Group | Acylation / Esterification | C4-acetyl or C4-benzoyl ester | Modify polarity and steric bulk |

| C5/C7-Methoxy Groups | Demethylation followed by Alkylation | C5/C7-alkoxy analogues | Investigate importance of methoxy groups |

| B-Ring (Phenyl) | Electrophilic Halogenation | Bromo- or Chloro-substituted flavan | Introduce electronically diverse substituents |

Mechanistic Investigations of Tephrowatsin A S Biological Activities

Cellular and Molecular Targets in In Vitro Models

Investigations into the precise cellular and molecular targets of Tephrowatsin A are still in early stages. Much of the available data is based on computational models or the activities of crude extracts containing a mixture of phytochemicals, including this compound.

Receptor Binding Studies and Ligand Interactions

Direct experimental studies detailing the specific receptor binding affinities and ligand interactions of isolated this compound are not extensively available in the current scientific literature. However, computational in silico studies have begun to explore its potential interactions with cellular receptors. One such study identified this compound as a potential partial agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose metabolism and adipogenesis. researchgate.net This prediction suggests a possible mechanism for the antidiabetic activities observed in extracts from plants like Tephrosia watsoniana. researchgate.net Further experimental validation through competitive binding assays is required to confirm this predicted interaction.

Enzyme Inhibition Profiling and Kinetic Analysis

The ability of this compound to act as an enzyme inhibitor has been explored primarily through computational docking studies. One in silico investigation screened a large library of flavonoids and identified this compound as a potential inhibitor of the dengue virus NS2B/NS3 protease, an enzyme crucial for viral replication. pjps.pk Additionally, a patent for carbamate (B1207046) therapeutic agents listed this compound among a broad class of flavonoids in the context of potential amidase inhibitors, though specific inhibitory data for the compound was not provided. google.com

While flavonoids as a class are known to inhibit various enzymes, such as cyclo-oxygenase and lipo-oxygenase, specific kinetic analyses and inhibition profiles for purified this compound are not yet well-documented. core.ac.uk

Modulation of Intracellular Signaling Pathways

Direct evidence demonstrating the modulation of specific intracellular signaling pathways by isolated this compound is limited. However, studies on extracts from Tephrosia species, which contain this compound, provide some insight. Research on an ethyl acetate (B1210297) extract of Tephrosia sinapou indicated that its anti-inflammatory and analgesic effects may be mediated through the inhibition of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). tandfonline.comtandfonline.com This effect was found to be dependent on opioid receptor activation, suggesting a complex interplay with established signaling cascades that regulate inflammation and pain. tandfonline.comtandfonline.com Flavonoids, in general, have been associated with the modulation of various pathways, including the p38 signaling pathway, but the specific role of this compound within these complex biological systems remains to be elucidated. pjps.pk

Oxidative Stress Modulation

Free Radical Scavenging Mechanisms

This compound has been shown to possess potent radical-scavenging activity. A study involving compounds isolated from the roots of Tephrosia rhodesica demonstrated that this compound exhibited significant peroxyl radical-scavenging activity at concentrations between 1-10 μM. acs.org

The primary mechanism for this activity is believed to be hydrogen atom donation, a characteristic feature of flavonoids. This allows them to neutralize highly reactive free radicals. Studies on extracts of Tephrosia sinapou and Tephrosia purpurea, which contain this compound, have confirmed this capacity using standard in vitro assays. scielo.brjapsonline.com These extracts effectively scavenge stable radicals like 2,2-diphenyl-1-picryl-hydrazyl (DPPH) and the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). scielo.br

| Assay | IC₅₀ (μg/mL) | Reference Compound (Quercetin) IC₅₀ (μg/mL) |

|---|---|---|

| DPPH Radical Scavenging | 142 | 1.17 |

| ABTS⁺ Radical Scavenging | 54.51 | 0.82 |

Data derived from a study on the crude ethyl acetate extract of Tephrosia sinapou, which contains this compound among other flavonoids. scielo.br

Inhibition of Lipid Peroxidation

Lipid peroxidation is a destructive chain reaction initiated by free radicals that damages cell membranes. Extracts from the Tephrosia genus have demonstrated a notable ability to inhibit this process. An extract from T. sinapou was shown to effectively inhibit both iron-dependent and iron-independent lipid peroxidation in vitro. scielo.br This protective effect is often quantified by measuring the reduction of malondialdehyde (MDA), a key byproduct of lipid peroxidation. scielo.brnih.gov While these findings are promising and suggest a role for the constituent flavonoids, studies specifically isolating this compound to determine its individual contribution to the inhibition of lipid peroxidation have not been reported. The antioxidant activity of the extracts is attributed to the presence of polyphenolic compounds and flavonoids. japsonline.com

| Assay Type | IC₅₀ (μg/mL) | Reference Compound (Quercetin) IC₅₀ (μg/mL) |

|---|---|---|

| Iron-Independent Lipid Peroxidation (Linoleic Acid Assay) | 8.53 | 0.51 |

| Iron-Dependent Lipid Peroxidation (MDA Assay) | 20.10 | 0.34 |

Data derived from a study on the crude ethyl acetate extract of Tephrosia sinapou. scielo.br

Following a comprehensive search of available scientific literature, it has been determined that there is currently insufficient specific data on the chemical compound “this compound” to provide detailed information for the requested sections and subsections.

Research is available on the biological activities of extracts from the Tephrosia genus, from which this compound is derived. Studies on these extracts indicate various pharmacological effects, including antioxidant and anti-inflammatory properties. For instance, extracts of Tephrosia purpurea and Tephrosia sinapou have been shown to modulate endogenous antioxidant enzymes, inhibit the production of inflammatory mediators like TNF-α and IL-1β, and affect leukocyte recruitment in preclinical models. japsonline.comnih.govresearchgate.netresearchgate.net The anti-inflammatory actions of flavonoids from this genus are often linked to the inhibition of the NF-κB signaling pathway. researchgate.net

However, the specific mechanistic investigations detailing how this compound individually regulates these processes are not available in the public domain based on the conducted searches. The provided outline requires a focus solely on this compound, and extrapolating data from general plant extracts or other related compounds would not be scientifically accurate. Therefore, the requested article focusing exclusively on the specified biological activities of this compound cannot be generated at this time.

Structure Activity Relationship Sar Studies of Tephrowatsin a and Its Analogues

Identification of Pharmacophoric Features for Biological Activities

Pharmacophoric modeling identifies the essential steric and electronic features of a molecule required for optimal interaction with a biological target and to elicit a specific biological response frontiersin.orgmdpi.com. These features can include hydrogen bond acceptors (HBAs), hydrogen bond donors (HBDs), hydrophobic areas, and aromatic groups frontiersin.org. While specific detailed pharmacophoric features of Tephrowatsin A for its biological activities are not extensively documented in the provided search results, insights can be drawn from general flavonoid SAR studies.

Correlating Structural Motifs with Specific Activities (e.g., antioxidant, cytotoxic, anti-inflammatory)

Regarding cytotoxic activity, studies on various compounds have shown that specific structural elements can be key. For example, in indole (B1671886) derivatives, the presence of an electron-releasing hydroxyl group on a phenyl ring attached to an indole skeleton was found to enhance cytotoxic activity frontiersin.org. Similarly, for taxchinin A derivatives, an exocyclic unsaturated ketone at ring C was identified as a key structural element for cytotoxicity nih.gov. While this compound itself has been identified from Tephrosia species, which are known for various bioactivities including cytotoxic effects, specific structural motifs within this compound directly correlating to its cytotoxicity are not detailed in the available literature researchgate.netnih.govsemanticscholar.org.

For anti-inflammatory activity, flavonoids are known to interact with inflammatory pathways, decreasing the activity of cytokines, chemokines, and inflammatory enzymes nih.gov. Their anti-inflammatory effects are often linked to their ability to scavenge oxidative radicals, attenuate nuclear factor kappa B (NF-κB) activity, and inhibit genes like COX2, TNFA, and NOS2 iiarjournals.org. In studies on monoterpenoids, specific structural characteristics (e.g., paeoniflorins and paeonidanins) were found to confer stronger anti-inflammatory effects compared to other derivatives semanticscholar.org. While extracts from Tephrosia species have demonstrated anti-inflammatory properties, specific SAR details for this compound's anti-inflammatory action are not provided japsonline.comresearchgate.netasianjpr.comajol.info.

Influence of Substituent Effects on Activity Profiles

The influence of substituent effects on the activity profiles of compounds is a fundamental aspect of SAR studies nih.gov. Small chemical modifications, such as the addition or removal of functional groups or changes in their positions, can significantly alter a compound's potency and effects ijapbjournal.com. For example, in the context of flavonoids, the presence of specific hydroxyl groups and their positions can impact antioxidant capacity researchgate.netnih.gov. The addition of a para-coumaric acid moiety to tilirosides, a type of glycosidic flavonoid, considerably modified their bioactivity, enhancing their antioxidant and cytoprotective effects phytopharmajournal.com.

While the PubChem entry for this compound specifies methoxy (B1213986) groups at positions 5 and 7, and a prenyl group at position 8 nih.gov, the specific impact of these substituents on its antioxidant, cytotoxic, or anti-inflammatory activities has not been detailed in the provided search results. However, in general SAR studies, electron-withdrawing or electron-donating groups, as well as steric hindrance introduced by substituents, can modulate a molecule's interaction with its biological target, thereby affecting its activity nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics approach that establishes mathematical relationships between the chemical structure of a molecule and its biological activity ijapbjournal.comjddtonline.info. This method allows for the prediction of activity for unknown molecules and helps optimize existing leads ijapbjournal.com.

Computational Approaches for Activity Prediction

QSAR models are developed by correlating molecular descriptors (quantitative descriptions of molecular structures) with observed biological activities ijapbjournal.com. These descriptors can include physicochemical properties (e.g., partition coefficient, electronic effects) and structural features researchgate.netresearchgate.net. Computational approaches for activity prediction often involve various statistical methods, such as multiple linear regression (MLR) and partial least square regression (PLS) researchgate.net. The goal is to build robust and validated models capable of accurately predicting compound properties for molecules not included in the training sets nih.gov. While the general methodology of QSAR is well-established and applied in drug discovery jddtonline.infomdpi.com, specific QSAR studies focusing on this compound were not found in the search results.

Data Mining and Machine Learning in SAR Studies

Data mining and machine learning techniques are increasingly integrated into SAR studies to analyze complex datasets and extract valuable insights nih.govplos.org. Machine learning algorithms, including supervised and unsupervised learning, can identify patterns and relationships within chemical and biological data plos.org. This allows for the development of predictive models for various properties, including toxicity and biological activity researchgate.netnih.gov. For instance, graph neural networks (GNNs) have been shown to improve QSAR modeling for predictive toxicology by incorporating semantic graph data researchgate.net. The application of machine learning in pharmacophore mapping algorithms also enables the prediction of potential inhibitors researchgate.net. While these advanced computational methods are integral to modern SAR, specific applications to this compound were not identified in the provided information.

Conformational Analysis and Molecular Dynamics in Biological Interaction

Conformational analysis is crucial in drug development because the three-dimensional shape (conformation) of a molecule significantly affects its biological activity and binding behavior with target macromolecules mdpi.comjapsonline.com. Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of atoms and molecules, providing insights into their interactions, conformational changes, and dynamic behavior within biological systems ebsco.comyoutube.comnih.govnih.govmdpi.com.

MD simulations can reveal how conformational changes drive biological activity and how these activities can be modulated by small molecules youtube.com. They allow researchers to predict interactions, energies, and the conformational behavior of drug discovery targets, exploring beyond static binding to understand dynamic protein-ligand interactions youtube.com. For example, MD simulations can be used to study the conformational ensembles and dynamics of protein-protein complexes, generating novel conformations and complementing experimental data researchgate.net. While MD simulations are powerful tools for understanding the structure-function relationship of biomolecules asianjpr.com, specific molecular dynamics studies for this compound and its interaction with biological targets were not found in the provided search results. Such studies would typically involve simulating this compound within a biological environment to understand its preferred conformations and how these conformations facilitate its reported biological activities.

Data Tables

Pharmacological Profiling in Preclinical Research Models

In Vitro Assessment of Biological Activities

In vitro studies are fundamental in preclinical research to determine the potential biological activities of a compound at the cellular and molecular level. For Tephrowatsin A, while it is often listed as a constituent of plant extracts with demonstrated bioactivities, comprehensive studies detailing the specific effects of the isolated compound are not extensively documented.

The Tephrosia genus is a source of compounds with recognized anticancer potential. mdpi.com For instance, extracts from Tephrosia purpurea have demonstrated activity against the MCF-7 human breast cancer cell line. nih.gov Furthermore, flavonoids isolated from Tephrosia sinapou, a plant known to contain this compound, have been noted for their cancer chemopreventive effects. scielo.br Another related compound, Tephrosin, has been shown to potently suppress cell viability in various cancer cell lines, including pancreatic cancer cells. researchgate.netnih.gov

Table 1: Summary of In Vitro Antineoplastic Activity Data for this compound

| Cell Line | Cancer Type | Activity Metric (e.g., IC50) | Finding |

|---|

Extracts from the Tephrosia genus have been evaluated for their antimicrobial properties. For example, methanolic extracts of Tephrosia vogelii have shown activity against various pathogenic bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Cryptococcus neoformans. nih.gov

Despite this compound being a known constituent of some Tephrosia species, specific data from in vitro antimicrobial assays using the isolated compound to determine its minimum inhibitory concentration (MIC) against various bacterial and fungal strains have not been specifically reported in the available scientific literature.

Table 2: Summary of In Vitro Antimicrobial Activity Data for this compound

| Microorganism | Type | Activity Metric (e.g., MIC) | Finding |

|---|---|---|---|

| Data Not Available | Bacteria | Data Not Available | Specific experimental data for this compound is not currently available. |

The Tephrosia genus has been a source of compounds with notable antiparasitic activities. researchgate.net A study on the roots of Tephrosia rhodesica demonstrated that the crude extract and several isolated flavonoids exhibited antiplasmodial activity against the chloroquine-sensitive (3D7) strain of Plasmodium falciparum. nih.govacs.org While Tephrowatsin B was identified in this study, this compound was not among the compounds tested for its direct antiplasmodial effects. nih.gov

Detailed reports on the in vitro antiprotozoal or antiplasmodial activity of isolated this compound, including IC50 values against specific parasites, are not present in the reviewed literature.

Table 3: Summary of In Vitro Antiparasitic Activity Data for this compound

| Parasite | Type | Activity Metric (e.g., IC50) | Finding |

|---|---|---|---|

| Data Not Available | Protozoa | Data Not Available | Specific experimental data for this compound is not currently available. |

Compounds from the Tephrosia genus are known for their insecticidal and antifeedant properties. researchgate.net However, specific studies that have isolated this compound and evaluated its individual contribution to these activities are not detailed in the available scientific literature.

In Vivo Studies in Animal Models

In vivo studies are critical for understanding the pharmacological effects of a compound in a whole, living organism. This includes evaluating efficacy and systemic effects that cannot be observed in vitro.

The anti-inflammatory properties of extracts from various Tephrosia species have been investigated in rodent models. For instance, an ethyl acetate (B1210297) extract of Tephrosia sinapou, which contains this compound, was shown to reduce leukocyte recruitment in mice. scielo.br Another compound from the genus, (-)-pseudosemiglabrin, demonstrated a potent anti-inflammatory effect by inhibiting granuloma tissue formation in rats. nih.gov The root extract of Tephrosia purpurea also produced significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. researchgate.net

Despite these findings for the broader genus and specific extracts, there is a lack of published in vivo studies that have specifically administered purified this compound to rodent models to assess its anti-inflammatory efficacy.

Table 4: Summary of In Vivo Anti-Inflammatory Efficacy Data for this compound

| Animal Model | Inflammation Model | Key Findings |

|---|

Investigation of Analgesic Properties in Pain Models

The analgesic potential of extracts containing this compound has been investigated in several preclinical pain models. An ethyl acetate extract of Tephrosia sinapou, which is known to contain this compound, demonstrated significant antinociceptive (pain-relieving) effects in mice. tandfonline.comnih.gov

In the acetic acid-induced writhing test, a model for visceral inflammatory pain, the T. sinapou extract produced a dose-dependent reduction in the number of writhes. nih.gov This suggests an inhibition of peripheral pain mechanisms, potentially by interfering with the production or action of inflammatory mediators like prostaglandins. researchgate.net Further studies showed the extract's analgesic effect in this model was prevented by naloxone, an opioid receptor antagonist, indicating the involvement of the opioid system. tandfonline.com

The analgesic properties were also confirmed in thermal pain models, such as the hot plate test, which assesses centrally mediated analgesia. A chloroform (B151607) fraction of Tephrosia bracteolata extract significantly increased the pain reaction time in mice, suggesting a central analgesic action. ajol.info The ethyl acetate extract of T. sinapou also inhibited thermal hyperalgesia in a carrageenan-induced inflammation model, an effect that was also blocked by naloxone. tandfonline.comtandfonline.com

These findings from various animal models suggest that Tephrosia extracts containing this compound possess both central and peripheral analgesic properties, which appear to be mediated, at least in part, through the opioid system. tandfonline.comajol.info

Table 1: Analgesic Activity of Tephrosia Extracts in Animal Models

| Plant Source | Extract/Fraction | Animal Model | Pain Induction Method | Key Finding | Reference |

|---|---|---|---|---|---|

| Tephrosia sinapou | Ethyl Acetate Extract | Mice | Acetic Acid-Induced Writhing | Dose-dependent reduction in writhing; effect blocked by naloxone. | tandfonline.comnih.gov |

| Tephrosia sinapou | Ethyl Acetate Extract | Mice | Carrageenan-Induced Hyperalgesia | Inhibited both mechanical and thermal hyperalgesia. | tandfonline.com |

| Tephrosia bracteolata | Chloroform Fraction | Mice | Thermally Induced Pain (Hot Plate) | Significantly increased mean reaction time, suggesting central analgesic activity. | ajol.info |

| Tephrosia sinapou | Ethyl Acetate Extract | Mice | Complete Freund's Adjuvant (CFA) | Inhibited paw flinching and licking in a model of persistent inflammatory pain. | nih.gov |

Hepatoprotective Investigations in Animal Models

The potential of Tephrosia extracts to protect the liver from damage has been evaluated in animal models of hepatotoxicity. researchgate.netresearchgate.net Carbon tetrachloride (CCl4) and arsenic are well-known hepatotoxins used to induce liver injury in experimental animals for screening hepatoprotective agents. researchgate.netnih.gov

In a study using a rat model, a hydro-alcoholic extract of Tephrosia purpurea was assessed for its protective effects against arsenic-induced liver toxicity. researchgate.net The administration of the T. purpurea extract significantly mitigated the toxic effects of arsenic. This was evidenced by a significant reduction in the serum levels of key liver enzymes, including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). researchgate.net Furthermore, the extract helped to increase total protein levels and reduce necrosis (tissue death) and inflammation observed in the liver tissue of the arsenic-treated group. researchgate.net The protective mechanism was linked to a reduction in lipid peroxidation and the preservation of glutathione (B108866) (GSH) levels in the liver. researchgate.net

While these studies highlight the hepatoprotective potential of T. purpurea extracts, research specifically isolating the effect of this compound is required to confirm its contribution to this activity.

Table 2: Hepatoprotective Effects of Tephrosia purpurea Extract

| Toxin | Animal Model | Biochemical Markers Measured | Histopathological Findings | Key Outcome | Reference |

|---|---|---|---|---|---|

| Sodium Arsenite | Rats | ALT, AST, ALP, Total Protein, Glutathione (GSH), Lipid Peroxidation (LPO) | Necrosis and Inflammation | The extract significantly reduced elevated liver enzymes and tissue damage while improving antioxidant status. | researchgate.net |

Toxicological Screens in Non-Mammalian and Mammalian In Vivo Models for Efficacy (e.g., Artemia salina)

Preliminary toxicological assessments have been performed on Tephrosia extracts using both non-mammalian and mammalian models to evaluate their general safety profile. The brine shrimp (Artemia salina) lethality assay is a common, rapid, and low-cost preliminary screen for general toxicity and cytotoxicity of natural products. researchgate.netcedia.edu.ec

A comparative toxicity study evaluated chloroform extracts from the roots of three Tephrosia species (T. calophylla, T. maxima, and T. purpurea) using the Artemia salina model. researchgate.net The study found that all three extracts exhibited potent cytotoxicity, with the results correlating with their total phenolic and flavonoid content. researchgate.net This suggests that components within the flavonoid-rich extracts could be responsible for the observed toxicity in this model.

In contrast, an in vivo study in a mammalian model provided different insights. The acute and sub-acute toxicity of methanolic leaf and root extracts of Tephrosia vogelii were evaluated in albino rats. researchgate.net The acute toxicity test (LD50) revealed no deaths even at doses up to 5000 mg/kg body weight, suggesting a low level of acute toxicity for these specific extracts in this model. researchgate.net However, in the sub-acute study, the highest dose of the root extract (2000 mg/kg) did show some evidence of transient liver cell necrosis, which resolved after the administration period ended. researchgate.net

These findings indicate that the toxicity of Tephrosia extracts can vary significantly depending on the plant species, the solvent used for extraction, and the biological model system used for testing. Specific toxicological data for isolated this compound is not available from these studies.

Table 3: Toxicological Screening of Tephrosia Extracts

| Plant Source | Extract Type | Model Organism | Assay Type | Finding | Reference |

|---|---|---|---|---|---|

| T. calophylla, T. maxima, T. purpurea | Chloroform Extract (Root) | Artemia salina (Brine Shrimp) | Lethality/Cytotoxicity Assay | Extracts demonstrated potent cytotoxicity. | researchgate.net |

| Tephrosia vogelii | Methanolic Extract (Leaf & Root) | Albino Rats | Acute and Sub-acute Toxicity | Low acute toxicity (LD50 >5000 mg/kg); some transient liver effects at high sub-acute doses. | researchgate.net |

Advanced Analytical Methodologies for Tephrowatsin a Research

Quantitative Analysis in Biological Matrices

Quantitative analysis in biological matrices is essential for determining the concentration of Tephrowatsin A and its metabolites, as well as for measuring associated biomarkers. This is critical for pharmacokinetic studies and understanding the compound's distribution and effects in vivo.

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) is a gold-standard technique for the analysis of drugs and metabolites in complex biological matrices such as serum, plasma, urine, and tissue samples due to its high sensitivity, specificity, and precision. mdpi.commdpi.com This method is particularly adept at detecting low-concentration analytes. mdpi.com

In general, LC-MS/MS methods involve sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often includes steps like protein precipitation or solid-phase extraction (SPE) to isolate the analyte from the complex matrix. mdpi.comnih.gov Chromatographic separation, typically on C18 or RP8 columns, ensures the separation of the target compound from interfering substances, followed by detection using a triple quadrupole mass spectrometer in positive or negative ion mode. nih.gov The method's ability to achieve low limits of detection (LOD) and quantification (LOQ) makes it suitable for trace analysis. mdpi.comnih.gov

While specific detailed research findings on this compound using LC-MS/MS in biological matrices were not extensively detailed in the provided search results, the general applicability and robustness of LC-MS/MS for natural products and their metabolites in various biological samples are well-established. For instance, LC-MS/MS has been successfully applied for the simultaneous determination of various compounds and their metabolites in matrices like plasma, urine, liver, and kidney samples, demonstrating high linearity, accuracy, and precision. nih.gov

Table 1: General Performance Parameters of LC-MS/MS in Biological Matrices

| Parameter | Typical Range/Description | Reference |

| Linearity (r²) | ≥ 0.994 | nih.gov |

| Lower Limit of Detection (LOD) | Low ng/mL or nmol L⁻¹ range, e.g., 0.192 ng/mL to 25 nmol L⁻¹ | mdpi.comnih.gov |

| Lower Limit of Quantification (LOQ) | Low ng/mL or nmol L⁻¹ range, e.g., 0.584 ng/mL | mdpi.com |

| Accuracy | Within ±15-20% of nominal concentration | nih.gov |

| Precision (CV%) | < 15-20% (intra-day and inter-day) | nih.govnih.gov |

| Recovery | Typically 70-120%, e.g., 98.0% | mdpi.comnih.gov |

Spectrophotometric assays are widely used for measuring biomarkers of inflammation and other biological processes. Myeloperoxidase (MPO) activity, a key biomarker for neutrophil invasion and inflammation, can be quantified using kinetic colorimetric assays. nih.gov

The principle of MPO assays often involves the enzyme's ability to reduce hydrogen peroxide, which then reacts with a hydrogen donor (e.g., o-dianisidine) to produce a colored product with a characteristic maximum absorption peak, typically at 460 nm. nih.govelabscience.com The change in absorbance over time is directly proportional to the MPO activity. nih.gov For accurate measurement in tissue samples, it is crucial to address potential interferences from substances like myoglobin (B1173299) or hemoglobin, which can also produce absorbance at similar wavelengths. nih.gov To overcome this, purification steps such as gel filtration chromatography (e.g., using Sephadex G-75 columns) can be employed to separate MPO from interfering proteins, ensuring a linear relationship between MPO activity and neutrophil number. nih.gov

For cytokines like tumor necrosis factor α (TNF-α) or interleukin 1β (IL-1β), conventional enzyme-linked immunosorbent assays (ELISAs) or bead-based immunoassays are commonly used for quantification. nih.gov These assays rely on specific antibody-antigen interactions to detect and quantify the target cytokine, often with a colorimetric or fluorometric readout.

Table 2: Spectrophotometric Assay Parameters for MPO Activity

| Parameter | Description/Value | Reference |

| Wavelength of Measurement | 460 nm | nih.govelabscience.com |

| Substrate | O-dianisidine | elabscience.comnih.gov |

| Hydrogen Peroxide Concentration | 0.15 mM | nih.gov |

| pH | 6.0 | nih.gov |

| Measurement Duration | 60 seconds (kinetic) | nih.gov |

| Interference Mitigation | Gel filtration chromatography (e.g., Sephadex G-75) to remove myoglobin/hemoglobin | nih.gov |

Chemical Biology Tools for Target Identification and Validation

Chemical biology integrates chemical and biological disciplines to elucidate biological phenomena using chemical tools. gla.ac.uk These tools are crucial for identifying and validating the molecular targets of compounds like this compound.

Affinity-based probes (AfBPs) are a class of chemical tools used in activity-based protein profiling (ABPP) to identify and profile enzymes and other proteins. nih.govrsc.org Unlike activity-based probes (ABPs) that covalently bind to active sites, AfBPs typically contain a highly selective recognition motif coupled with a photo-affinity motif (e.g., benzophenone (B1666685) or diazirine group). nih.gov Upon irradiation, the photo-affinity motif generates an electrophilic radical that covalently binds to the target protein. nih.gov This allows for the labeling and subsequent isolation and analysis of target proteins, even those with limited enzymatic activity. nih.govrsc.org

The design of these probes is critical, often involving a warhead (reactive group), a linker, and a reporter (e.g., fluorescent tag or biotin (B1667282) for enrichment). nih.gov These probes enable the study of protein functional states in complex biological systems, including intact cells and animal models, providing insights into enzyme-substrate interactions and changes in catalytic activity. nih.govrsc.org For instance, covalent affinity-based probes armed with an O-nitrobenzoxadiazole (O-NBD) warhead have been developed for specific enzyme profiling, demonstrating high specificity and submicromolar sensitivity. rsc.org While direct application to this compound was not found, the general methodology of AfBPs is highly relevant for identifying its protein targets.

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase, polymorphism, crystallinity, and molecular interactions by analyzing the inelastic scattering of laser light. horiba.com When combined with microscopy, it enables Raman imaging, which generates images with both spectral and spatial information, revealing the distribution of chemical and structural species within a sample. bruker.comrenishaw.com

Raman imaging works by collecting Raman spectra from an array of points on or in a sample, often using a motorized stage to move the sample under a focused laser spot. bruker.comrenishaw.com Each pixel in a Raman image contains a complete Raman spectrum, providing a chemical fingerprint of the material at that specific location. bruker.com This allows for the creation of false-color images to emphasize and characterize properties like chemical structure or composition. bruker.com Raman microscopy offers high spatial resolution, typically in the order of 0.5-1 µm, making it suitable for microscopic analysis of small particles or cellular components. horiba.com Recent advancements include simultaneous IR+Raman microscopy systems, which combine optical photothermal infrared (O-PTIR) with Raman for comprehensive characterization. photothermal.com This dual modality allows for correlated IR and Raman spectra and 2D maps to be collected from the same spot, opening new research opportunities for thorough sample characterization, including in biological samples like single bacterial cells. photothermal.com

Table 3: Key Features of Raman Spectroscopy and Imaging

| Feature | Description | Reference |

| Principle | Inelastic scattering of monochromatic (laser) light by chemical bonds | horiba.combruker.com |

| Information Provided | Chemical structure, phase, polymorphism, crystallinity, molecular interactions | horiba.com |

| Spatial Resolution | ~0.5-1 µm (confocal Raman microscope) | horiba.com |

| Imaging Capability | Generates chemical images showing spatial distribution of species | bruker.comrenishaw.com |

| Advantages | Non-destructive, non-contact, high chemical specificity, low background signal | horiba.combruker.comnih.gov |

| Applications | Material identification, distribution mapping, biomedical applications | horiba.comnih.gov |

Computational chemical biology is an interdisciplinary field that utilizes computational methods to understand and elucidate biological phenomena through the lens of chemistry. gla.ac.ukupenn.edu It focuses on the theoretical and simulation-based approaches to study molecular interactions, reaction mechanisms, and the design of novel molecules with specific biological functions. gla.ac.ukosaka-u.ac.jp

Key applications in this field include:

Molecular Interaction Studies: Computational methods explore how molecules, such as this compound, interact with biological targets (e.g., proteins, nucleic acids). This can involve molecular docking, molecular dynamics simulations, and quantum mechanical calculations to predict binding affinities, identify active sites, and understand conformational changes upon binding. upenn.eduosaka-u.ac.jp

Protein Design and Engineering: Computational protein design contributes significantly to understanding and engineering protein-protein interactions (PPIs). This involves template-based approaches, which utilize known PPIs to transplant critical residues onto new scaffolds, and de novo design, which computationally generates novel binding motifs. nih.gov These methods are crucial for developing synthetic biology tools and protein-based therapeutics. nih.gov

Catalyst Development and Reaction Selectivity: Computational methods are combined with experimental approaches to optimize catalyst structures and elucidate substituent effects, aiming for high reaction selectivity. osaka-u.ac.jp

Drug Discovery and Optimization: Computational approaches assist in identifying potential drug candidates, optimizing their structures for improved efficacy and selectivity, and predicting their ADME (absorption, distribution, metabolism, and excretion) properties. gla.ac.uk

While specific computational studies on this compound were not found in the provided search results, the principles of computational chemical biology are broadly applicable to natural products to understand their molecular mechanisms of action, predict interactions with biological macromolecules, and guide further experimental research.

Table 4: Key Aspects of Computational Chemical Biology

| Aspect | Description | Reference |

| Core Focus | Elucidating biological phenomena using chemical tools and computational methods | gla.ac.ukupenn.edu |

| Methodologies | Molecular docking, molecular dynamics, quantum mechanics, protein design | osaka-u.ac.jpnih.gov |

| Applications | Understanding molecular interactions, designing novel proteins, catalyst development, drug discovery | gla.ac.ukosaka-u.ac.jpnih.gov |

| Benefits | Predictive modeling, mechanistic insights, rational design of bioactive molecules | gla.ac.uknih.gov |

Future Research Trajectories and Broader Academic Implications

Elucidation of Undetermined Biosynthetic Gene Clusters for Tephrowatsin A Production

A crucial future research trajectory for this compound involves the comprehensive elucidation of its biosynthetic gene clusters (BGCs). Natural products, including those from the Tephrosia genus to which this compound belongs, are often synthesized via complex enzymatic pathways encoded by BGCs within an organism's genome. researchgate.netthieme-connect.com While the Tephrosia genus is a rich source of diverse natural compounds, including various flavonoids and rotenoids, the detailed biosynthetic pathways for many of these molecules, including this compound, largely remain unexplored. researchgate.netnih.gov

Future research will employ advanced genomic sequencing and bioinformatics tools, such as antiSMASH, to identify and characterize the specific genes responsible for each step of this compound's biosynthesis. thieme-connect.commpg.deresearchgate.net Understanding these BGCs is paramount for several reasons:

Sustainable Production: It could enable the heterologous expression of these gene clusters in more amenable host organisms (e.g., microbes or engineered plants), offering a sustainable and scalable alternative to traditional plant extraction, which often yields low quantities of the desired compound. nih.gov

Pathway Engineering: Knowledge of the BGCs would facilitate metabolic engineering efforts to optimize this compound production or to generate novel derivatives through targeted gene manipulation. nih.gov

Discovery of Related Compounds: Identifying the enzymatic machinery could also lead to the discovery of other structurally related, previously unknown natural products within the Tephrosia species or other plants.

Exploration of Novel Synthetic Pathways and Analog Design

The complex chemical structure of this compound presents a significant challenge and opportunity for synthetic organic chemists. Future research will focus on developing novel and more efficient synthetic pathways for this compound and its analogs. Current synthetic strategies for complex natural products often involve multi-step processes that can be resource-intensive. fiveable.me

Key areas of exploration include:

Total Synthesis Optimization: Developing more convergent, stereoselective, and atom-economical total synthesis routes for this compound would enhance its accessibility for research and potential development. thieme-connect.comrsc.orgresearchgate.netresearchgate.net

Analog Design and Synthesis: Once an efficient synthetic route to the core this compound scaffold is established, future efforts will involve the rational design and synthesis of structural analogs. This analog design aims to explore structure-activity relationships (SARs), potentially leading to compounds with improved potency, selectivity, or physicochemical properties.

Enabling Technologies: The integration of artificial intelligence (AI) and machine learning (ML) in retrosynthetic analysis is a promising future direction. AI algorithms can navigate vast chemical reaction networks to propose optimal synthetic routes, minimizing steps and maximizing efficiency, which could significantly accelerate the synthesis of this compound and its derivatives. frontiersin.org

Deeper Understanding of Molecular Mechanisms in Biological Systems

A critical future research area for this compound involves a deeper understanding of its molecular mechanisms within biological systems. While this compound is known as a plant metabolite and has been mentioned in the context of preclinical studies for novel drugs [original search result 10], its precise molecular targets and the cellular pathways it modulates remain largely undefined.

Future research will focus on:

Target Identification: Employing advanced chemical biology techniques, such as affinity proteomics and target deconvolution strategies, to identify the specific proteins or biomolecules that this compound directly interacts with. [original search result 12]

Pathway Elucidation: Investigating the downstream signaling cascades and cellular responses triggered by this compound's interaction with its targets. This could involve transcriptomics, proteomics, and metabolomics approaches to map the affected biological pathways. mdpi.comhygeiajournal.com

Structure-Function Relationships: Correlating specific structural features of this compound and its analogs with their observed biological activities to gain insights into the critical pharmacophores necessary for activity. This understanding is essential for rational drug design and optimization.

Development of Advanced In Vitro and In Vivo Preclinical Models for Efficacy Studies

Future directions in preclinical modeling for this compound will include:

3D In Vitro Models: Developing and utilizing more sophisticated three-dimensional (3D) cell culture systems, such as spheroids, organoids, and organ-on-a-chip platforms. These models better mimic the cellular architecture, cell-cell interactions, and microenvironment of human tissues, providing more physiologically relevant data for efficacy and mechanistic studies. [original search results 7, 15, 20, 25]

Humanized In Vivo Models: Implementing humanized animal models that incorporate human cells, tissues, or genetic elements to provide a more accurate representation of human disease pathogenesis and drug response in a living system. [original search results 7, 15]

Biomarker Identification and Validation: Integrating biomarker discovery into preclinical studies to identify measurable indicators of this compound's activity and efficacy. These biomarkers could then be translated to clinical settings to monitor treatment response. researchgate.net

Integration of Artificial Intelligence and Machine Learning in this compound Research

Future applications of AI and ML in this compound research include:

Predictive Modeling: Utilizing ML algorithms to predict this compound's physicochemical properties, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and potential biological activities based on its chemical structure. This can guide analog design and prioritize compounds for experimental testing. nih.gov

Target Identification and Drug Design: AI can assist in identifying novel protein targets for this compound by analyzing vast biological datasets and predicting ligand-protein interactions. Generative AI models could also design new this compound analogs with optimized binding affinities or desired biological profiles. roche.comnih.govevotec.comnih.gov

Biosynthesis Prediction and Optimization: AI can aid in predicting the complete biosynthetic pathway of this compound by analyzing genomic data and known enzymatic reactions, as well as optimizing fermentation or cell culture conditions for enhanced production.

High-Throughput Data Analysis: ML algorithms can efficiently analyze large and complex datasets generated from high-throughput screening, omics studies, and preclinical experiments, identifying subtle patterns and correlations that might be missed by traditional methods.

Potential for Chemical Biology Tool Development Based on this compound Scaffold

The unique scaffold of this compound presents an opportunity for its development as a chemical biology tool. Chemical probes are small molecules used to selectively modulate and study biological processes, often by interacting with specific protein targets. wikipedia.orgchemicalprobes.orgmdpi.com

Future research could explore:

Mechanism of Action Probes: Developing this compound derivatives as highly selective chemical probes to precisely dissect its mechanism of action. This could involve incorporating tags (e.g., fluorophores, biotin) for imaging, pull-down assays, or activity-based protein profiling.

Target Validation: Utilizing this compound-based probes to validate novel drug targets identified through genomic or proteomic studies. By selectively modulating the activity of a target protein, researchers can confirm its role in a specific biological pathway or disease state. wikipedia.orgmdpi.com

Novel Biological Discovery: The scaffold of this compound, with its natural product origin, may possess unique interaction profiles that could lead to the discovery of previously uncharacterized biological pathways or protein functions.

Scaffold Diversification: Chemically modifying the this compound scaffold to generate a library of diverse chemical probes, each targeting different aspects of a biological system, thereby expanding its utility beyond its initial observed activities.

Q & A

Q. What experimental methodologies are recommended for the initial isolation and purification of Tephrowatsin A from natural sources?

Answer: Initial isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as column chromatography (CC) and preparative HPLC. Key steps include:

- Bioactivity-guided fractionation : Use assays (e.g., antimicrobial or cytotoxic) to track active fractions .

- Purity validation : Confirm via TLC (Rf consistency) and HPLC-UV/ELSD (peak homogeneity >95%) .

- Spectroscopic characterization : Combine NMR (¹H, ¹³C, 2D-COSY/HMBC) and high-resolution mass spectrometry (HRMS) for structural elucidation .

Q. How can researchers design robust biological assays to evaluate this compound’s preliminary bioactivity?

Answer:

- Hypothesis-driven design : Align assays with hypothesized mechanisms (e.g., enzyme inhibition for kinase-targeted compounds).

- Controls : Include positive controls (known inhibitors) and vehicle controls (DMSO/solvent) to validate assay conditions .

- Dose-response curves : Use ≥5 concentrations to calculate IC₅₀/EC₅₀ values, ensuring triplicate replicates for statistical power (p<0.05) .

- Assay reproducibility : Validate across multiple cell lines or enzyme batches to confirm consistency .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in published data on this compound’s mechanism of action?

Answer:

- Systematic review : Compile data from peer-reviewed studies (avoiding preprints/unverified sources) and assess methodologies for variability (e.g., assay conditions, compound purity) .

- Replication studies : Reproduce key experiments with standardized protocols (e.g., identical cell lines, buffer pH) to isolate variables .

- Meta-analysis : Apply statistical tools (e.g., forest plots) to quantify heterogeneity and identify outliers .

- Cross-disciplinary validation : Use orthogonal techniques (e.g., CRISPR knockdown for target validation alongside biochemical assays) .

Q. How can computational approaches enhance the understanding of this compound’s structure-activity relationships (SAR)?

Answer:

- Molecular docking : Use software (AutoDock Vina, Schrödinger) to predict binding poses against target proteins, guided by crystallographic data .

- QSAR modeling : Train models on analogs’ bioactivity data (IC₅₀, logP) to identify critical substituents .

- MD simulations : Simulate ligand-protein dynamics (100+ ns trajectories) to assess stability and entropy contributions .

- Validation : Compare computational predictions with experimental mutagenesis or SAR data .

Q. What methodologies are recommended for optimizing the synthetic pathway of this compound analogs?

Answer:

- Retrosynthetic analysis : Break down the target structure into feasible building blocks, prioritizing convergent synthesis .

- Catalyst screening : Test palladium/XPhos systems for cross-couplings or organocatalysts for enantioselective steps .

- Process optimization : Use design of experiments (DoE) to vary temperature, solvent, and catalyst loading, analyzing yield/purity via HPLC .

- Scalability assessment : Pilot reactions at 10g scale to identify bottlenecks (e.g., column chromatography inefficiency) .

Methodological Frameworks

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the formulation of research questions on this compound?

Answer:

- Feasibility : Ensure access to instrumentation (e.g., 600 MHz NMR) and biological materials (e.g., kinase libraries) .

- Novelty : Focus on underexplored targets (e.g., this compound’s effects on non-canonical pathways) .

- Ethical compliance : Adhere to institutional guidelines for in vivo studies (e.g., IACUC protocols) .

- Relevance : Align with global health priorities (e.g., antimicrobial resistance for antibacterial compounds) .

Q. What statistical methods are critical for analyzing dose-response data in this compound studies?

Answer:

- Non-linear regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. response in Prism) to calculate IC₅₀ .

- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Tukey’s HSD for pairwise differences) .

- Survival analysis : For in vivo efficacy studies, use Kaplan-Meier curves and log-rank tests .

Data Presentation Standards

Q. How should researchers present analytical data (e.g., NMR, HRMS) for this compound in publications?

Answer:

- NMR : Report chemical shifts (δ, ppm), multiplicity, coupling constants (J in Hz), and integration. Include 2D spectra (HSQC, HMBC) in supplementary data .

- HRMS : Provide exact mass (m/z) with <5 ppm error, molecular formula, and isotopic pattern match .

- Reproducibility : Deposit raw spectra in public repositories (e.g., Zenodo) with DOI links .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.